molecular formula C22H15ClN2O3 B2391331 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 160461-30-3

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2391331
CAS No.: 160461-30-3
M. Wt: 390.82
InChI Key: DXKPMBGRGQXXCA-UHFFFAOYSA-N
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Description

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 4-chlorobenzamido group and a phenyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of 4-Chlorobenzamido Group: The 4-chlorobenzamido group can be introduced by reacting the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenyl Group: The phenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the amido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzamido derivatives: Compounds with similar structural features, such as 4-chlorobenzamido groups, exhibit comparable biological activities.

    Benzofuran derivatives: Other benzofuran derivatives with different substituents may have similar or distinct biological properties.

Uniqueness

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-15-12-10-14(11-13-15)21(26)25-19-17-8-4-5-9-18(17)28-20(19)22(27)24-16-6-2-1-3-7-16/h1-13H,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKPMBGRGQXXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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